Medicagenic acid

Overview

Description

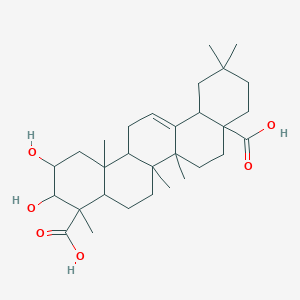

Medicagenic acid is a triterpenoid saponin predominantly found in Medicago species, such as alfalfa (Medicago sativa) and Medicago truncatula. It is characterized by a hydroxylated oleanane-type skeleton with carboxyl groups at C-23 and C-28, often conjugated with sugar moieties (e.g., glucuronic acid, arabinose, rhamnose, or xylose) at positions C-3 and/or C-28 . This compound is biosynthesized via the mevalonate pathway and has been extensively studied for its ecological and pharmacological roles, including allelopathic, antifungal, insecticidal, and autotoxic activities . This compound is particularly notable for its high autotoxicity in alfalfa, inhibiting seed germination and seedling growth at concentrations as low as 500 ppm .

Preparation Methods

Natural Extraction from Plant Sources

Ethanol Reflux Extraction

The most widely employed method for initial extraction involves ethanol reflux. A patented process (CN101361785A) details the use of 80% ethanol at 80°C for 3 hours in a solid-liquid ratio of 1:8 (w/v), achieving a crude extract yield of 19.03% from dried alfalfa tops . Post-extraction, defatting with petroleum ether removes non-polar impurities, followed by macroporous resin purification. AB-8 macroporous resin demonstrates superior adsorption (static adsorption rate: 78.4%) and desorption efficiency (92.1%) for medicagenic acid .

Table 1: Ethanol Extraction and Purification Parameters

| Parameter | Value | Source |

|---|---|---|

| Ethanol concentration | 80% (v/v) | |

| Temperature | 80°C | |

| Extraction time | 3 hours (3 cycles) | |

| Crude extract yield | 19.03% (w/w) | |

| AB-8 resin adsorption rate | 78.4% | |

| Final saponin purity | ≥40% |

Sequential Solvent Partitioning

Crude extracts are further purified via gradient ethanol elution. Using AB-8 resin, 55–65% ethanol elutes this compound with maximal efficiency (elution volume: 5BV), while 30% ethanol removes polar contaminants . This step elevates saponin content from 3.7% in crude extracts to 40% in purified fractions .

Acid Hydrolysis of Alfalfa Saponins

Hydrolysis Conditions

This compound is liberated from its glycosidic precursors via acid hydrolysis. A 2019 study optimized hydrolysis using 10% HCl in 50% ethanol at 80°C for 4 hours, achieving near-complete conversion of saponins to sapogenins . The molar ratio of saponins to this compound post-hydrolysis was 2.03:1 (w/w), indicating efficient cleavage of sugar moieties .

Table 2: Hydrolysis Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Acid concentration | 10% HCl (v/v) | |

| Solvent | 50% ethanol | |

| Temperature | 80°C | |

| Time | 4 hours | |

| Hydrolysis efficiency | 98.2% | |

| This compound yield | 49.1% (from saponins) |

Post-Hydrolysis Purification

Post-hydrolysis, chloroform extraction isolates this compound from aqueous residues. Three sequential extractions recover >95% of the target compound, with subsequent washing using distilled water to remove residual acid . Thin-layer chromatography (TLC) on silica gel with chloroform:methanol (20:1) confirms purity, showing distinct spots at Rf 0.537, 0.426, and 0.370 for this compound and its isomers .

Chemical Synthesis

Early Synthetic Approaches

The first partial synthesis of this compound derivatives was reported in 1972, focusing on constructing its A,B and D,E rings . Methyl vinyl ketone served as a key intermediate for forming the oleanane skeleton, though total synthesis remains challenging due to stereochemical complexity .

Modern Catalytic Strategies

Recent advances leverage enzymatic catalysis for stereoselective hydroxylation. Cytochrome P450 enzymes (e.g., CYP71A8) isolated from alfalfa roots enhance the oxidation of oleanolic acid precursors to this compound, achieving a 91-fold increase in terpenoid biosynthesis under stress conditions .

Analytical Validation

Colorimetric Quantification

The vanillin-sulfuric acid assay quantifies this compound at 545 nm, with a linear range of 0.1–0.5 mg/mL (R² = 0.998) . Absorbance values correlate with sapogenin concentration via the equation:

where = absorbance and = this compound concentration (mg/mL) .

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile:water gradients (65:35 to 85:15 over 20 minutes) resolves this compound at 8.2 minutes, achieving >95% purity when coupled with diode-array detection .

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Ethanol extraction-hydrolysis methods cost $3.00–$137.00 per gram, depending on purity . Macroporous resin reuse for ≥10 cycles reduces costs by 38% but requires rigorous regeneration with 5% HCl and 2% NaOH .

Environmental Impact

Waste ethanol recovery via distillation achieves 85% solvent reuse, while acid hydrolysis residues necessitate neutralization with CaCO₃ to pH 6.5–7.0 before disposal .

Chemical Reactions Analysis

- Castanogenin undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not well-documented.

- Major products formed from these reactions would depend on the specific reaction conditions.

Scientific Research Applications

Cholesterol-Lowering Effects

Mechanism of Action

Medicagenic acid has been shown to lower plasma cholesterol levels effectively. Research indicates that a purified preparation of this compound saponin can reduce plasma cholesterol by approximately 20%, with significant reductions in high-density lipoprotein (HDL) and triglycerides as well . The mechanism behind this effect involves enhancing the elimination of body-synthesized cholesterol, making it a potential therapeutic agent for hypercholesterolemia and hyperlipidemia.

Comparative Efficacy

In studies comparing this compound saponin to other saponins, such as soyasaponin B, it was found that this compound required significantly lower doses to achieve similar biological responses. For instance, dosages as low as 10% of the soyasaponin B dose were effective . This efficiency suggests that this compound could be a preferred choice for formulations aimed at cholesterol management.

Prevention of Urinary Stones

Inhibition of Calcium Oxalate Crystallization

Recent studies have explored the potential of this compound's metabolites in preventing urinary stone formation, particularly calcium oxalate stones. In vitro assays demonstrated that hepatic metabolites of this compound could inhibit the aggregation of calcium oxalate crystals and reduce their retention in renal tubular cells. This dual action could significantly lower the risk of stone formation .

Experimental Findings

The crystallization assay results indicated a tentative effect on crystal aggregation when treated with this compound metabolites. Although the inhibition was less pronounced compared to other compounds like aescin, it still showed promise for future therapeutic applications in urology .

Nutraceutical and Functional Food Applications

Food Supplementation

this compound is increasingly recognized for its potential use as a food supplement or in functional foods due to its favorable taste profile compared to other saponins. Its incorporation into dietary products could enhance their health benefits, particularly concerning cardiovascular health and metabolic regulation .

Health Benefits Beyond Cholesterol Management

Beyond its lipid-lowering effects, this compound is believed to support overall health by providing antioxidant properties and enhancing immune function. These benefits make it an attractive candidate for inclusion in dietary supplements aimed at promoting wellness and preventing chronic diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Peeters et al. (2020) | Urinary Stone Prevention | This compound metabolites inhibited calcium oxalate crystal aggregation and retention in vitro. |

| Patent US20090318377A1 | Cholesterol Management | This compound saponin reduced plasma cholesterol levels significantly at lower doses compared to soyasaponin B. |

| Massiot (1988) | General Health Benefits | This compound linked to hypocholesterolemic activity and potential immune support. |

Mechanism of Action

- The exact mechanism by which Castanogenin exerts its effects remains an area of ongoing research.

- It likely interacts with specific molecular targets and pathways, but detailed studies are needed.

Comparison with Similar Compounds

Structural and Functional Differences

Medicagenic acid shares structural similarities with other triterpenoid saponins, such as zanhic acid, hederagenin, bayogenin, and soyasapogenol B, but differs in hydroxylation patterns and sugar substitutions. Key distinctions include:

Antifungal and Insecticidal Effects

- This compound exhibits potent fungistatic activity against Trichoderma viride and inhibits larval growth in Ostrinia nubilalis and Tenebrio molitor .

- Zanhic acid tridesmoside shows comparable insecticidal activity but lower antifungal efficacy .

Autotoxicity in Alfalfa

- This compound reduces alfalfa seed germination to 68.7% at 500 ppm, significantly higher than its glycosylated derivatives (e.g., 3-GlcA,28-AraRha this compound glycoside: ~75% germination) .

Metabolic and Pharmacological Profiles

- This compound and its derivatives (e.g., 3-O-glucuronide) are metabolized during colonic biotransformation, releasing bioactive aglycones .

Analytical and Ecological Differentiation

Quantitative Distribution in Medicago Species

| Species | This compound (%) | Hederagenin (%) | Bayogenin (%) | Zanhic Acid (%) | Soyasapogenol B (%) |

|---|---|---|---|---|---|

| M. hybrida | 32.7 ± 1.3 | 23.2 ± 1.3 | 19.0 ± 0.8 | 15.3 ± 0.2 | - |

| M. truncatula | 18.1 ± 0.8 | - | - | 20.3 ± 0.7 | 24.8 ± 0.6 |

| M. heyniana | - | 37.6 ± 2.3 | 39.4 ± 0.8 | - | - |

| M. lupulina | 46.4 ± 1.7 | - | - | 15.3 ± 0.2 | - |

Data adapted from GC/FID and GC/MS analyses .

Analytical Parameters

| Compound | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 0.50 | 1.50 | 71.0 ± 6.0 | 20.54 |

| Bayogenin | 0.30 | 0.90 | 83.1 ± 5.0 | 21.82 |

| Hederagenin | 0.05 | 0.15 | 85.0 ± 4.2 | 24.88 |

Calibration data from UPLC-ELSD analyses .

Ecological and Agricultural Implications

This compound’s autotoxicity limits its utility in alfalfa monocropping but enhances allelopathic weed control . In contrast, zanhic acid and soyasapogenol B are less phytotoxic, making them preferable in sustainable crop rotations . This compound’s role in salinity stress response in M. arborea further distinguishes it from other saponins, which are upregulated under drought or pathogen attack .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Medicagenic acid in plant extracts?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. For example, in alfalfa biomass, this compound levels were measured across multiple harvests using HPLC, with concentrations ranging from 0.12 to 28.53 mg/g depending on the fraction (LPC, Fiber, Phytoserum) . To ensure accuracy, calibrate instruments with certified reference standards (e.g., CAS RN 599-07-5) and validate recovery rates using spiked samples .

Q. How do environmental factors influence this compound accumulation in Medicago sativa?

- Methodological Answer: Controlled studies comparing harvest cycles and selenium fortification (as in ) reveal that this compound concentrations vary significantly by plant fraction and harvest timing. For instance, Phytoserum fractions showed a 40-fold increase (0.72 to 28.53 mg/g) across four harvests . To isolate environmental effects, design experiments with fixed variables (e.g., soil pH, light exposure) and use multivariate regression to analyze interactions between growth conditions and metabolite levels.

Q. What are the solubility challenges of this compound in aqueous solutions, and how can they be mitigated?

- Methodological Answer: this compound has low water solubility (0.092 mg/L at 25°C), limiting its bioavailability in in vitro assays . To address this, use solubilization agents like dimethyl sulfoxide (DMSO) or β-cyclodextrin complexes. Validate solubility post-treatment via dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) to confirm stability in experimental buffers.

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across different experimental models?

- Methodological Answer: Discrepancies may arise from variations in extraction methods (e.g., LPC vs. Phytoserum fractions ) or assay conditions. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, replicate bioactivity assays (e.g., anti-inflammatory or apoptosis induction) using standardized extracts and include positive controls (e.g., PI3K/Akt/mTOR inhibitors ). Use meta-analysis tools to harmonize data from disparate sources .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in signaling pathways?

- Methodological Answer: Combine omics approaches (transcriptomics/proteomics) with pathway-specific inhibitors. For example, this compound’s potential interaction with the TGF-β/Smad or NF-κB pathways can be tested using luciferase reporter assays in HEK293 cells. Validate findings with siRNA knockdowns and phospho-specific antibodies. Ensure reproducibility by adhering to MIAME/MIAPE guidelines for data reporting .

Q. How can researchers optimize the extraction efficiency of this compound while minimizing co-isolation of interfering compounds?

- Methodological Answer: Fractional extraction using polarity-based solvents (e.g., hexane → ethyl acetate → methanol) followed by LC-MS profiling can isolate this compound from contaminants like formononetin . Advanced techniques include molecularly imprinted polymers (MIPs) for selective binding. Document purification yields and purity ratios (e.g., peak area ratios in HPLC chromatograms) to benchmark protocols .

Q. Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. For multifactorial data (e.g., combined effects of selenium and harvest timing ), apply ANOVA with Tukey’s post-hoc test. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound yields from plant sources?

- Methodological Answer: Implement quality-by-design (QbD) principles, including raw material authentication (via DNA barcoding) and process controls (e.g., temperature/pH monitoring during extraction). Use statistical process control (SPC) charts to track variability and identify outliers .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance in studies involving this compound’s pharmacological potential?

- Methodological Answer: For in vivo studies, follow ARRIVE guidelines for animal welfare. For human cell lines, obtain ethical approvals and disclose sourcing (e.g., ATCC repositories). Clearly state conflicts of interest, especially if using proprietary extraction methods .

Q. How can researchers enhance the reproducibility of this compound-related findings?

- Methodological Answer: Deposit raw data (e.g., chromatograms, NMR spectra) in public repositories like Zenodo or Figshare. Publish detailed protocols on platforms like protocols.io , including step-by-step extraction and analysis procedures . Cross-validate results with independent labs using blinded samples.

Properties

IUPAC Name |

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXIXSKISLYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

599-07-5 | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

352 - 353 °C | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.